![molecular formula C12H29NO2Si2 B14359152 Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate CAS No. 94143-84-7](/img/structure/B14359152.png)
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate typically involves the reaction of trimethylsilyl chloride with ammonia, followed by further reactions to introduce the methyl ester group . The reaction conditions often require anhydrous environments and the use of non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silicon dioxide, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the study of silicon-based life forms and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of silicon-based materials and coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate involves its interaction with various molecular targets. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with specific enzymes or receptors. The pathways involved often include the formation of silicon-oxygen or silicon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties but different applications.
Hexamethyldisilazane: Used in similar reactions but has different reactivity due to the presence of nitrogen.
Uniqueness
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate is unique due to its specific combination of trimethylsilyl groups and a methyl ester group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
94143-84-7 |
|---|---|
Formule moléculaire |
C12H29NO2Si2 |
Poids moléculaire |
275.53 g/mol |
Nom IUPAC |
methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H29NO2Si2/c1-12(2,11(14)15-3)10-13(16(4,5)6)17(7,8)9/h10H2,1-9H3 |
Clé InChI |
KMSNGUJKASCLNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


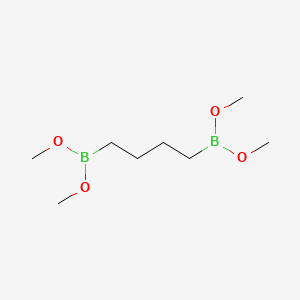

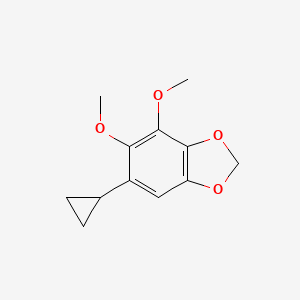
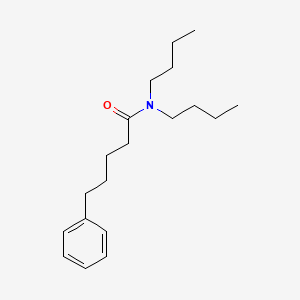


![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
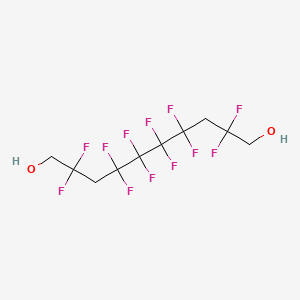
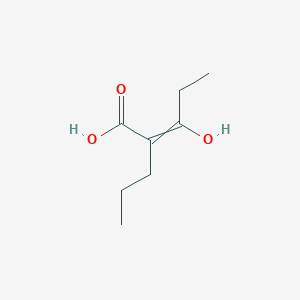
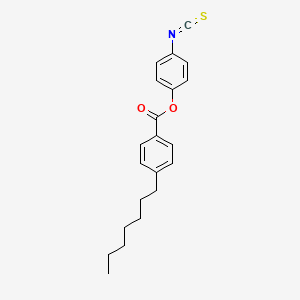
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
